molecular formula C29H24N2O2S B14999779 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide

Cat. No.: B14999779
M. Wt: 464.6 g/mol
InChI Key: DTCRQFSNNMUAFR-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a phenyl ring, and an additional phenylethoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the introduction of the phenyl and phenylethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of high-throughput synthetic techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring or the phenyl rings, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary amines or alcohols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel organic compounds with tailored properties.

    Biology: Benzothiazole derivatives have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound is being studied for its potential as a therapeutic agent in treating various diseases.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development. It has been explored for its potential in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In industrial applications, benzothiazole derivatives are used as additives in polymers, dyes, and rubber processing. Their stability and reactivity make them valuable components in manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease progression, such as kinases or proteases. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.

    2-Mercaptobenzothiazole: A widely used derivative in rubber processing and as a corrosion inhibitor.

    6-Methyl-1,3-benzothiazole: A structural isomer with similar chemical properties but different biological activities.

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide stands out due to its unique combination of functional groups and structural features. The presence of the phenylethoxy group and the benzamide moiety enhances its chemical diversity and potential for various applications. Its ability to undergo multiple chemical reactions and interact with diverse biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C29H24N2O2S

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide

InChI

InChI=1S/C29H24N2O2S/c1-20-7-16-26-27(19-20)34-29(31-26)23-8-12-24(13-9-23)30-28(32)22-10-14-25(15-11-22)33-18-17-21-5-3-2-4-6-21/h2-16,19H,17-18H2,1H3,(H,30,32)

InChI Key

DTCRQFSNNMUAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5

Origin of Product

United States

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